Atuveciclib, also known as BAY1143572, is a selective inhibitor targeting cyclin-dependent kinases 7, 8, and 9. It has garnered attention for its potential therapeutic applications in cancer treatment by modulating transcriptional regulation through inhibition of these kinases. The compound is characterized by its unique benzyl sulfoximine structure, which contributes to its specificity and efficacy in inhibiting the positive transcription elongation factor b/cyclin-dependent kinase 9 complex.
BAY1143572 was developed by Bayer AG and is classified as a small molecule inhibitor. It primarily acts on the cyclin-dependent kinase family, particularly focusing on CDK9, which plays a crucial role in regulating transcriptional processes in eukaryotic cells. The compound has been evaluated for its pharmacological properties and potential as an anti-cancer agent in various preclinical studies.
The synthesis of BAY1143572 involves several key steps:
BAY1143572 is structurally characterized as follows:
BAY1143572 undergoes specific chemical reactions that facilitate its function as a kinase inhibitor. Notably, it competes with ATP for binding at the active site of cyclin-dependent kinases. This competitive inhibition leads to a decrease in phosphorylation of target proteins involved in cell cycle regulation.
The compound's reactivity can be summarized as follows:
BAY1143572 exerts its effects primarily through the inhibition of cyclin-dependent kinase 9. This mechanism involves:
Data from various studies indicate that BAY1143572 demonstrates significant anti-proliferative effects on cancer cell lines by inducing apoptosis and cell cycle arrest .
These properties are essential for understanding the bioavailability and pharmacokinetics of BAY1143572 during therapeutic applications .
BAY1143572 has shown promise in several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6